molecular formula C9H10N2O2 B13946526 1-(Furan-2-yl)-2-(imidazolidin-2-ylidene)ethanone

1-(Furan-2-yl)-2-(imidazolidin-2-ylidene)ethanone

Cat. No.: B13946526
M. Wt: 178.19 g/mol
InChI Key: AIHUXCYYZPNKQJ-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is a complex organic compound that features a furan ring and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- typically involves the formation of the furan and imidazolidine rings followed by their coupling. Common synthetic routes may include:

    Cyclization reactions: to form the furan ring.

    Condensation reactions: to form the imidazolidine ring.

    Coupling reactions: to link the two rings together.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include:

    Catalysis: to increase reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different products.

    Reduction: The imidazolidine ring can be reduced under certain conditions.

    Substitution: Both rings can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate for oxidation reactions.

    Reducing agents: like lithium aluminum hydride for reduction reactions.

    Nucleophiles: for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the imidazolidine ring could produce imidazolidines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a ligand in binding studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The furan and imidazolidine rings could play a role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds with a furan ring.

    Imidazolidine derivatives: Compounds with an imidazolidine ring.

Uniqueness

Ethanone, 1-(2-furanyl)-2-(2-imidazolidinylidene)- is unique due to the combination of the furan and imidazolidine rings, which may confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(furan-2-yl)-2-imidazolidin-2-ylideneethanone

InChI

InChI=1S/C9H10N2O2/c12-7(8-2-1-5-13-8)6-9-10-3-4-11-9/h1-2,5-6,10-11H,3-4H2

InChI Key

AIHUXCYYZPNKQJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=CC(=O)C2=CC=CO2)N1

Origin of Product

United States

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